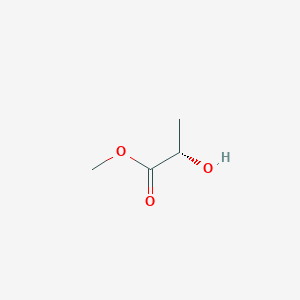

Methyl (S)-(-)-lactate

Übersicht

Beschreibung

Methyl (S)-(-)-lactate is an organic compound classified as an ester. It is derived from lactic acid and methanol. This compound is known for its chiral properties, meaning it has a specific orientation in space that makes it optically active. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl (S)-(-)-lactate can be synthesized through the esterification of (S)-lactic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction is often conducted in continuous reactors to optimize production efficiency. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to produce alcohols.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Lactic acid or its derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl (S)-(-)-lactate serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications in drug formulation include:

- Chiral Building Block : It is utilized in the synthesis of chiral compounds, which are essential for developing enantiomerically pure drugs.

- Solvent : Due to its solvent properties, it is used in drug formulations to enhance solubility and stability of active ingredients.

Case Study: Synthesis of Chiral Pesticides

Research has demonstrated the efficacy of methyl lactate as a precursor in the synthesis of chiral pesticides. For instance, a study highlighted its role in producing specific enantiomers required for effective pest control while minimizing environmental impact .

Food Industry Applications

In the food sector, this compound is recognized for its use as a flavoring agent and preservative:

- Flavor Enhancer : It can replace citric acid in beverages, contributing to improved taste profiles without compromising safety .

- Preservative : Its antimicrobial properties help extend the shelf life of food products.

Industrial Applications

This compound finds utility in several industrial processes:

- Solvent for Coatings : It is used in the manufacture of lacquers and coatings due to its excellent diluent tolerance and resistance to defects .

- Plasticizer : The compound has been proposed as a plasticizer in polymer production, enhancing flexibility and durability .

Table 1: Industrial Applications of Methyl Lactate

| Application | Description |

|---|---|

| Solvent for Coatings | Used in lacquers for high tolerance to diluents |

| Plasticizer | Enhances flexibility in polymer formulations |

| Flavoring Agent | Acts as a natural flavor enhancer in beverages |

Catalytic Applications

Recent studies have explored the catalytic potential of this compound in biomass conversion processes:

- Catalytic Conversion : Sn-containing zeolites have shown excellent catalytic activity in converting sugars into methyl lactate, demonstrating high selectivity and yield . This process is pivotal for valorizing biomass into valuable chemicals.

Case Study: Sn-Zeolite Catalysis

A study reported that potassium-exchanged Sn-β zeolite exhibited superior performance in transforming hemicellulose-derived sugars into methyl lactate with high efficiency. This approach not only maximizes yield but also contributes to sustainable chemical production from renewable resources .

Environmental Impact and Sustainability

The use of this compound aligns with green chemistry principles due to its biodegradable nature and potential to reduce reliance on fossil fuels. Its applications contribute to sustainable practices within the chemical industry.

Wirkmechanismus

The mechanism of action of methyl (S)-(-)-lactate involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as lactate dehydrogenase, leading to the production of pyruvate. This process is crucial in cellular respiration and energy production. The ester group in this compound also allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Ethyl lactate: Another ester of lactic acid, used as a solvent and in biodegradable plastics.

Propyl lactate: Similar to ethyl lactate but with a longer alkyl chain, used in similar applications.

Methyl (S)-(-)-lactate stands out due to its specific chiral properties, which are essential in applications requiring high stereochemical purity.

Biologische Aktivität

Methyl (S)-(-)-lactate, also referred to as methyl lactate, is an organic compound derived from lactic acid and is notable for its chiral properties. It has garnered attention in various fields, including biochemistry, pharmacology, and food science, due to its unique biological activities and potential applications. This article aims to explore the biological activity of this compound, detailing its metabolic roles, signaling pathways, and implications in health and disease.

This compound is characterized by the formula and is the methyl ester of lactic acid. It appears as a colorless liquid and is soluble in water, making it useful in various applications, including as a solvent in chemical processes and as a potential food preservative due to its antimicrobial properties .

Metabolism and Signaling

Recent studies have shifted the perception of lactate from merely a metabolic byproduct to an important signaling molecule. This compound plays a critical role in various metabolic pathways:

- Lactate Shuttle Hypothesis : This concept describes how lactate is transported between cells to facilitate energy production. Methyl lactate can be converted back into pyruvate, which then enters the tricarboxylic acid (TCA) cycle, thus contributing to cellular respiration .

- GPR81 Activation : Methyl lactate acts on G protein-coupled receptor 81 (GPR81), influencing metabolic processes such as glucose homeostasis and insulin sensitivity. This receptor's activation has implications for conditions like obesity and diabetes .

Immunomodulatory Effects

This compound has been shown to possess immunomodulatory properties. It can enhance the immune response by stimulating macrophages and other immune cells. Studies indicate that lactate can influence cytokine production, promoting anti-inflammatory responses that may be beneficial in conditions such as sepsis or chronic inflammatory diseases .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Its effectiveness as a food preservative stems from its ability to inhibit the growth of spoilage microorganisms while being safe for human consumption. This property makes it a candidate for use in food preservation strategies, particularly in dairy products .

Case Studies

- Metabolic Health : A study demonstrated that supplementation with methyl lactate improved metabolic parameters in diabetic animal models. The results suggested enhanced insulin sensitivity and reduced blood glucose levels, indicating potential therapeutic benefits for managing diabetes .

- Cancer Research : Methyl lactate’s role in tumor metabolism has been explored. Research indicates that cancer cells utilize lactate for energy production through aerobic glycolysis, highlighting its dual role as both an energy source and a signaling molecule that can promote tumor growth .

Table 1: Biological Activities of this compound

Table 2: Applications of this compound

Analyse Chemischer Reaktionen

Esterification Reactions

Methyl (S)-(-)-lactate can also be synthesized via esterification reactions involving lactic acid and methanol:

-

Esterification Process : The reaction between lactic acid and methanol is reversible and can be catalyzed by various acid catalysts. The reaction conditions significantly affect the conversion rates and yields. For instance, using ion-exchange resins as heterogeneous catalysts has shown promise in enhancing the reaction kinetics .

Transesterification

Transesterification processes involving polylactic acid (PLA) and methanol are another route for producing methyl lactate:

-

Kinetics : The kinetics of this reaction can be influenced by temperature, catalyst concentration, and the nature of the catalyst used. Studies have indicated that increasing the temperature generally increases the reaction rate, with certain catalysts like Zn(II) complexes showing non-linear kinetics due to intermediate complex formation .

Kinetic Models

The formation of methyl lactate from glucose has been modeled using kinetic equations that describe two distinct regimes of reaction:

Catalytic Activity

The catalytic activity of various Lewis acids has been studied extensively:

-

Sn-Beta zeolite has demonstrated significant Lewis acidity that facilitates sugar isomerization and subsequent conversion to methyl lactate.

-

The presence of both Lewis and weak Brønsted acid sites in composite catalysts has been shown to enhance the conversion rates by promoting dehydration reactions necessary for lactate formation .

Kinetic Parameters for Methyl Lactate Formation

| Parameter | Value |

|---|---|

| Activation Energy | 39-65 kJ/mol |

| Rate Constant | ~1.8 min |

| Temperature Range | 313.2–383.2 K |

Eigenschaften

IUPAC Name |

methyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKGGXMPWTOCB-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074359 | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27871-49-4 | |

| Record name | (-)-Methyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27871-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl lactate, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027871494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-(-)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0379G9C44S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methyl (S)-(-)-lactate serves as a versatile chiral building block in the synthesis of various natural products and complex molecules. It has been successfully employed in the total synthesis of macrosphelides A, B, and E [, ]. Researchers utilize its inherent chirality for asymmetric induction, leading to the creation of stereochemically defined compounds []. Additionally, it acts as a key starting material in the synthesis of L-rhodinosyl acetate derivatives, vital components of landomycin A [].

A: The chiral nature of this compound makes it useful for enantio-differentiating reactions. Studies have investigated its role in the acylation of racemic spirolactone enolates, leading to kinetic resolution and enabling the synthesis of nonracemic steroids []. Furthermore, it is employed in chiral stationary phases for separating enantiomers in analytical techniques [].

A: this compound is crucial in understanding chiral interactions. Researchers have investigated its complexes with (1S,2S)-N-methyl pseudoephedrine (MPE), a neurotransmitter model, using laser spectroscopic techniques []. These studies shed light on the specific hydrogen-bond interactions within diastereomeric complexes, providing valuable insights into chiral recognition processes in biological systems.

A: this compound, being a bio-sourced and biodegradable solvent, holds significant promise in green chemistry and material science []. It is employed as a sustainable alternative to traditional solvents in the fabrication of cellulose acetate ultrafiltration membranes, paving the way for eco-friendly membrane production processes [].

A: this compound has the molecular formula C5H10O3 and a molecular weight of 106.12 g/mol. Its structure consists of a lactate moiety esterified with a methyl group. Detailed spectroscopic data, including NMR and IR, can be found in the literature [, ].

A: Computational methods, including density functional theory (DFT), are employed to investigate the mechanisms of reactions involving this compound. For example, DFT calculations have provided insights into the enantio-differentiating reactions of a racemic γ-lactone enolate with chiral esters, including this compound []. Moreover, it's used for parameterizing torsional terms in force fields, improving the accuracy of molecular dynamics simulations [].

A: Fourier transform microwave spectroscopy revealed the presence of methyl pyruvate as an impurity in a commercial sample of this compound []. This highlights the importance of impurity profiling in ensuring the quality and reliability of chemical reagents.

A: this compound serves as a crucial component in synthesizing chiral ligands for polymerization catalysts. It is used in the preparation of P-stereogenic phosphinimine ligands, which, upon complexation with zinc, demonstrate catalytic activity in the ring-opening polymerization of rac-lactide []. Furthermore, cationic organozinc complexes incorporating this compound as an initiating group show significant activity in lactide polymerization, highlighting its role in controlling polymer properties [].

A: The compounds derived from this compound have potential applications in various fields. For instance, the macrosphelides synthesized using this compound are known for their antifungal and cytotoxic activities [, ]. The L-rhodinosyl acetate derivatives, synthesized from this compound, contribute to the synthesis of landomycin A, a potent antitumor antibiotic [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.